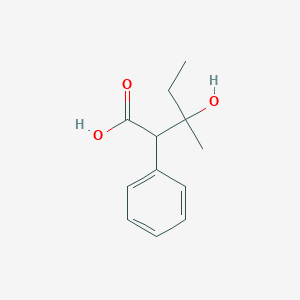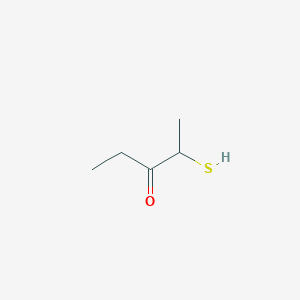
2-Mercapto-3-pentanone
Vue d'ensemble
Description
2-Mercapto-3-pentanone is an organic compound with the molecular formula C5H10OS. It is also known as 3-Pentanone, 2-mercapto. This compound is characterized by the presence of a thiol group (-SH) and a ketone group (C=O) within its structure. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields .
Applications De Recherche Scientifique
2-Mercapto-3-pentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Mercapto-3-pentanone can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mercapto-3-pentanone undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Thioethers or thioesters.
Mécanisme D'action
The mechanism of action of 2-Mercapto-3-pentanone involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways and targets involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
3-Mercapto-2-pentanone: This compound has a similar structure but with the positions of the thiol and ketone groups reversed.
2-Mercapto-3-hexanone: This compound has an additional carbon atom in its structure, leading to different chemical properties.
Uniqueness: 2-Mercapto-3-pentanone is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its combination of a thiol and ketone group in a five-carbon chain makes it particularly versatile in various chemical and biological applications .
Propriétés
IUPAC Name |
2-sulfanylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOGJUHCCNLYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314479 | |
| Record name | 2-Mercapto-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
157.00 to 159.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Mercapto-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17042-24-9 | |
| Record name | 2-Mercapto-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercapto-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Mercapto-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Mercapto-3-pentanone in food chemistry?
A1: this compound is a volatile sulfur compound that significantly contributes to the aroma of various cooked foods. It is found in cooked meat [], roasted sesame seeds [], and is generated during the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking [, ]. This compound, along with other thiols, contributes to the desirable roasted, meaty, and savory notes in these foods.
Q2: How does the pH level affect the formation of this compound during cooking?
A2: Research indicates that the pH level significantly influences the formation of this compound and other volatile sulfur compounds during the Maillard reaction []. While the exact pathways can be complex and involve multiple precursors, studies using labeled isotopes have shown that both sugars like xylose and thiamine contribute to its formation [, ]. Interestingly, the relative contribution of different precursors, like xylose, doesn’t seem to change drastically within a pH range of 4.0 to 7.0, even though the overall formation of specific volatiles is heavily pH-dependent [].
Q3: Can you elaborate on the formation pathways of this compound during the Maillard reaction?
A3: Studies using labeled isotopes have provided insights into the formation of this compound []. Research suggests that while ribose can directly contribute to its formation, the intermediate 4-hydroxy-5-methyl-3(2H)-furanone is also a significant precursor []. This implies the existence of multiple pathways leading to the production of this compound. Further investigation revealed a novel pathway where ribose, via its 1,4-dideoxyosone, can lead to the formation of this compound without the involvement of 4-hydroxy-5-methyl-3(2H)-furanone [].
Q4: How do scientists quantify the levels of this compound and other thiols in food?
A4: Researchers utilize sensitive analytical techniques like stable isotope dilution assays coupled with dynamic headspace gas chromatography and mass spectrometry to accurately quantify this compound and other thiols in food matrices [, ]. This method involves spiking the sample with known amounts of stable isotope-labeled standards of the target compounds. After extraction and enrichment steps, the ratio of the labeled standard to the naturally occurring compound is measured, allowing for precise quantification even at trace levels.
Q5: What is the significance of odor activity values (OAV) in understanding the contribution of this compound to food aroma?
A5: Odor activity values (OAV) are calculated by dividing the concentration of a compound by its odor threshold. This value helps determine the contribution of individual aroma compounds to the overall aroma profile of a food []. While this compound is present in roasted sesame seeds, other thiols like 3-methyl-1-butene-1-thiols and 2-methyl-1-butene-1-thiols possess significantly higher OAVs, indicating that they are more potent contributors to the characteristic sulfury aroma of this food [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



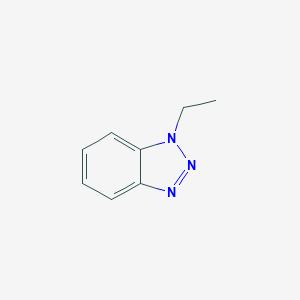
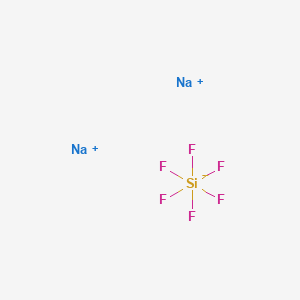
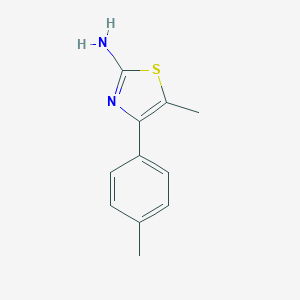
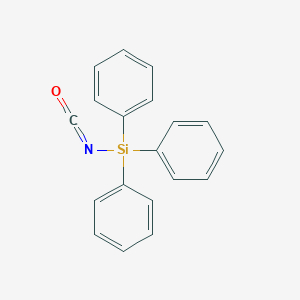
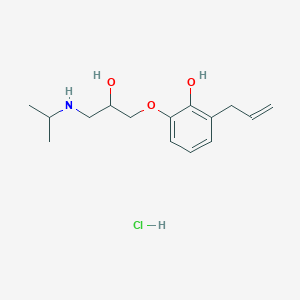
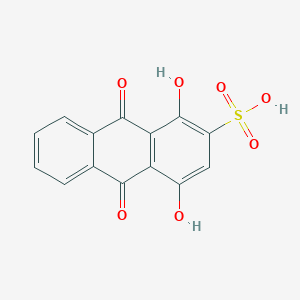
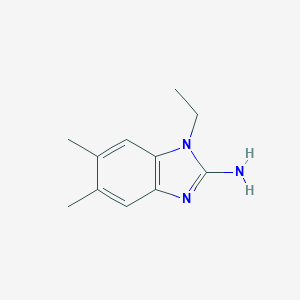
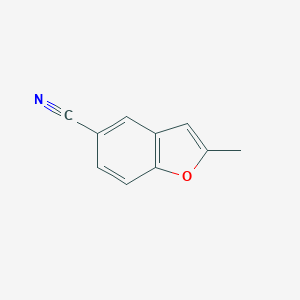
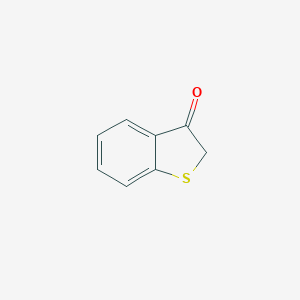
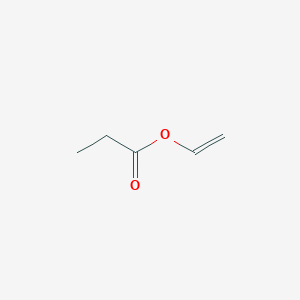
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

